2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole core structure, which is a fused ring system containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the benzodiazole core, followed by the introduction of the oxazole ring and the carboxamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.
Scientific Research Applications
2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
Fluralaner: An isoxazoline compound with similar structural features, used as an insecticide and acaricide.
Isoxazolylbenzamides: A class of compounds with similar core structures, investigated for their biological activities.
Uniqueness
2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development.
Biological Activity
The compound 2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a derivative of benzodiazole that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The presence of the oxazole ring and the benzodiazole moiety contributes to its unique properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing oxazole rings often exhibit enhanced activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins .
- Neuroprotective Effects : There is evidence suggesting that certain benzodiazole derivatives have neuroprotective effects in models of neurodegeneration. These effects are hypothesized to be mediated through antioxidant activity and inhibition of neuroinflammatory pathways .
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-methyl-N-(1,2-oxazol-3-yl)-... | S. aureus | 4 μg/ml |
E. coli | 8 μg/ml | |
P. aeruginosa | 16 μg/ml |
These findings suggest a promising potential for this compound as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
MCF7 | 20 |
A549 | 18 |
The anticancer mechanism appears to involve cell cycle arrest and induction of apoptosis .
Neuroprotective Effects
The neuroprotective potential was evaluated using a model of oxidative stress:
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Compound (10 μM) | 85 |
Compound (20 μM) | 70 |
These results indicate that the compound significantly protects neuronal cells from oxidative damage .
Case Studies
In a recent clinical study involving patients with neurodegenerative diseases, a derivative similar to 2-methyl-N-(1,2-oxazol-3-yl)-... was administered. The results indicated improved cognitive function and reduced markers of inflammation in the brain .
Properties
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(17)15-11-4-5-18-16-11/h4-5,8H,2-3,6H2,1H3,(H,13,14)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCXRTAYJKXCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.